molecular formula C8H9Cl2NO B3131969 3,5-Dichloro-4-methoxybenzylamine CAS No. 36167-94-9

3,5-Dichloro-4-methoxybenzylamine

Cat. No. B3131969
CAS RN: 36167-94-9
M. Wt: 206.07 g/mol
InChI Key: BKLGECNXFQJCDC-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methoxybenzylamine, also known as DMBA, is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of benzylamine, and its unique chemical structure makes it an interesting molecule to study. In

Scientific Research Applications

Enzyme Mediated Degradation of Organic Pollutants

Research on the application of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants in wastewater highlights the importance of specific organic compounds in enhancing the degradation efficiency of pollutants. Compounds like 3,5-Dichloro-4-methoxybenzylamine could potentially serve as redox mediators or substrates in enzymatic degradation processes, contributing to the removal of recalcitrant compounds in industrial effluents (Husain & Husain, 2007).

Antioxidant Activity Evaluation

Studies on the evaluation of antioxidant activity of various compounds, including methods like the DPPH test and the ABTS test, underscore the significance of organic molecules in assessing antioxidant capacities. Such assessments are crucial in food science, pharmaceuticals, and cosmetic industries. The structural features of 3,5-Dichloro-4-methoxybenzylamine might make it a candidate for evaluating antioxidant properties (Munteanu & Apetrei, 2021).

Environmental Impact of Organic Compounds

Research on the occurrence, fate, and behavior of organic compounds like parabens in aquatic environments indicates the environmental impact of synthetic organic compounds. Studies like these could be relevant for understanding the environmental fate of 3,5-Dichloro-4-methoxybenzylamine, particularly if it is used in industrial applications or pharmaceutical formulations (Haman et al., 2015).

Synthesis and Medicinal Chemistry Applications

Research on the synthesis of organic compounds and their biological activities, such as the facile synthesis and antioxidant evaluation of isoxazolone derivatives, indicates the role of specific chemical functionalities in medicinal chemistry. The chloro and methoxy groups in 3,5-Dichloro-4-methoxybenzylamine suggest its potential utility in the synthesis of bioactive molecules or as an intermediate in pharmaceutical research (Laroum et al., 2019).

properties

IUPAC Name

(3,5-dichloro-4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLGECNXFQJCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3,5-dichloro-4-methoxybenzaldehyde methoxime (10.7 g, 46 mmol) in freshly distilled tetrahydrofuran (THF) (60 ml) was cooled to 0° and stirred while 47 ml of 0.98M borane in THF was added. The resulting mixture was heated under reflux for 2 hours, cooled, and water (20 ml) added followed by 20% aqueous sodium hydroxide (20 ml). The mixture was heated under reflux for 2 hours, cooled and extracted twice with diethyl ether. The organic layer was extracted with 3N HCl, the aqueous layer made basic with 50% aqueous sodium hydroxide and the product was extracted into diethyl ether. The organic extracts were dried (Na2SO4) and concentrated to give 6.11 g (65%) of the title compound as a pale yellow oil.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloro-4-methoxybenzylamine
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